N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene ring system and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene derivatives with appropriate amine and thioether groups under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts such as palladium or nickel may be necessary to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity may be explored for potential antimicrobial, antifungal, or antioxidant properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used, but it may involve binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
Raloxifene: Used in the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness: N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-24(2)17(15-13-28-18-10-6-4-8-14(15)18)12-22-20(25)21(26)23-16-9-5-7-11-19(16)27-3/h4-11,13,17H,12H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIUAONJEJRXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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